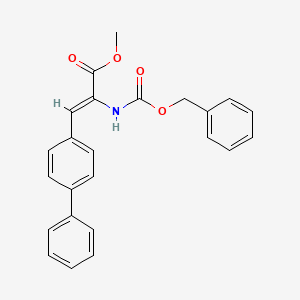
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is a complex organic compound that features a biphenyl group, a carbobenzyloxy (Cbz) protected amino group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate typically involves a multi-step process:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Acrylate Moiety: The acrylate group can be introduced via a Heck reaction, where the biphenyl derivative reacts with an acrylate ester in the presence of a palladium catalyst.
Cbz Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki and Heck reactions, as well as automated systems for the protection of the amino group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, converting it to a single bond and forming the corresponding alkane.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Cbz group is cleaved enzymatically to release the active amino compound. The biphenyl and acrylate moieties can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-(Phenyl)-2-(Cbz-amino)acrylate: Lacks the biphenyl group, making it less sterically hindered.
Methyl (Z)-3-(Biphenyl-4-yl)-2-aminoacrylate: Does not have the Cbz protection, making it more reactive.
Ethyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is unique due to the combination of the biphenyl group, the Cbz-protected amino group, and the acrylate moiety. This combination provides a balance of steric hindrance, reactivity, and potential for further functionalization, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl (Z)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)22(25-24(27)29-17-19-8-4-2-5-9-19)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,25,27)/b22-16- |
InChI Key |
HUXPBKLSVQKXIV-JWGURIENSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)C2=CC=CC=C2)/NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
![6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12275196.png)
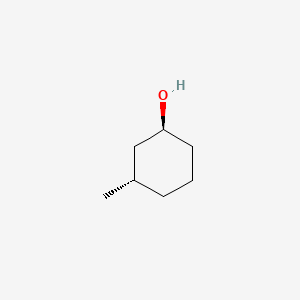
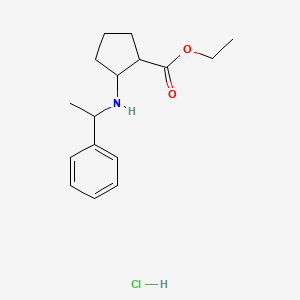
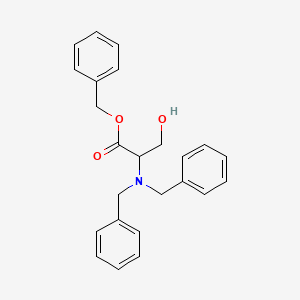
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)
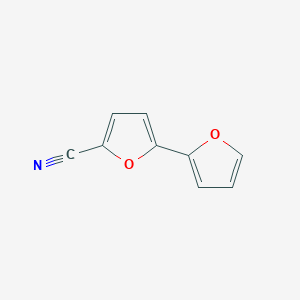
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12275222.png)
